molecular formula C20H22FN3O2S B1262856 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide

5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide

Cat. No. B1262856
M. Wt: 387.5 g/mol
InChI Key: APIXJNPBVWBSKY-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Corrosion Inhibition and Material Science

  • Piperidine Derivatives in Corrosion Inhibition: Piperidine derivatives, including variants related to 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness and mechanisms as corrosion inhibitors (Kaya et al., 2016).

Medicinal Chemistry and Drug Design

  • Antitumor Activity of Sulfonamide Derivatives

    Sulfonamide derivatives, including compounds structurally similar to 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide, have been synthesized and evaluated for their potential as antitumor agents with low toxicity. Their synthesis and therapeutic indices have been investigated, highlighting the potential in cancer treatment (Huang et al., 2001).

  • Tubulin Binding and Antimitotic Properties

    Research on sulfonamide drugs, including indole scaffold-based sulfonamides, has demonstrated their binding to the colchicine site of tubulin, indicating their antimitotic properties. This binding modality and the consequent impact on tubulin function are significant for understanding their potential in medicinal chemistry (Banerjee et al., 2005).

Chemical Synthesis and Reactions

  • Facilitation of Fluorination Processes: The compound and its derivatives have been used to facilitate fluorination processes in organic synthesis. For example, their role in the direct fluorination of pyrazoles has been elaborated, demonstrating their utility in synthesizing functionalized fluorinated compounds for diverse applications (Levchenko et al., 2018).

Material Characterization

  • Solid-State NMR Characterization: In the realm of material science, compounds similar to 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide have been subjected to single-crystal X-ray and solid-state NMR characterization. Such studies are crucial for understanding the molecular structure and dynamics of potential pharmaceuticals (Pawlak et al., 2021).

properties

Product Name

5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)pyrrolidin-3-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C20H22FN3O2S/c1-14-2-4-17(21)11-20(14)27(25,26)23-18-7-9-24(13-18)12-15-3-5-19-16(10-15)6-8-22-19/h2-6,8,10-11,18,22-23H,7,9,12-13H2,1H3/t18-/m1/s1

InChI Key

APIXJNPBVWBSKY-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC4=C(C=C3)NC=C4

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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